molecular formula C24H24N6O2S B2687660 N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-78-7

N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2687660
CAS No.: 872993-78-7
M. Wt: 460.56
InChI Key: PVGQKXWTSJTWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

Research on thienopyrimidine derivatives has highlighted their pronounced antimicrobial activity. Bhuiyan et al. (2006) explored the synthesis of thieno[3,2-e]imidazo[1,2-c]pyrimidine and [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidines, finding some derivatives exhibited significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents using related chemical frameworks (Bhuiyan et al., 2006).

Antiproliferative Activity

The synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives by Ilić et al. (2011) revealed their ability to inhibit the proliferation of endothelial and tumor cells, suggesting a potential for antiproliferative agents. Although the specific compound was not discussed, the structural similarities indicate a potential research avenue for cancer treatment (Ilić et al., 2011).

Molecular Docking and Screening

Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were evaluated against GlcN-6-P synthase, revealing moderate to good binding energies and demonstrating antimicrobial and antioxidant activity. This study emphasizes the importance of molecular docking in identifying compounds with potential biological efficacy (Flefel et al., 2018).

Properties

IUPAC Name

N-[2-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-16-7-6-10-19(17(16)2)26-22(31)15-33-23-12-11-20-27-28-21(30(20)29-23)13-14-25-24(32)18-8-4-3-5-9-18/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGQKXWTSJTWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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